N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide
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Overview
Description
N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its biological activity and stability, making it a valuable target for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. One common method involves the reaction of 2-amino-5,7-dimethylbenzoxazole with 2-chloro-5-nitrobenzoyl chloride under basic conditions to form the intermediate compound. This intermediate is then reduced and further reacted with 2,4-dimethylbenzoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides or benzoxazoles.
Scientific Research Applications
N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
2-chloro-1,3-dimethylimidazolinium chloride: Utilized as an activating agent in organic synthesis.
Uniqueness
N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is unique due to its combination of a benzoxazole ring with a chlorinated phenyl group and a dimethylbenzamide moiety. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H21ClN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-13-5-7-18(15(3)9-13)23(28)26-20-12-17(6-8-19(20)25)24-27-21-11-14(2)10-16(4)22(21)29-24/h5-12H,1-4H3,(H,26,28) |
InChI Key |
GMYQUTJPPTWTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)Cl)C |
Origin of Product |
United States |
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